molecular formula C14H14O2 B6371019 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% CAS No. 1262002-33-4

4-(2-Hydroxymethylphenyl)-2-methylphenol, 95%

Cat. No. B6371019
CAS RN: 1262002-33-4
M. Wt: 214.26 g/mol
InChI Key: CSZOVOIFIWDGDQ-UHFFFAOYSA-N
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Description

4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% (4-HMP-2MP) is a compound with a wide range of applications in scientific research. It is a phenolic compound with a hydroxymethyl group attached to the benzene ring, and is commonly used as a reagent in the synthesis of a variety of compounds. Additionally, 4-HMP-2MP has been studied for its potential to be used as a biochemical marker, as it has been shown to be a useful tool for the detection of certain diseases.

Scientific Research Applications

4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential to be used as a biochemical marker for the detection of certain diseases, such as cancer and Alzheimer’s. Additionally, 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been used as a reagent in the synthesis of other compounds, such as pharmaceuticals and dyes. It has also been studied for its potential applications in the fields of biochemistry, molecular biology, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is not fully understood, however, it is believed to be involved in a variety of biochemical and physiological processes. It has been suggested that 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% may act as an antioxidant, which can help protect cells from oxidative stress. Additionally, it has been suggested that 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% may act as a free radical scavenger, which can help reduce the damage caused by free radicals. Finally, 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% may also act as an anti-inflammatory agent, which can help reduce inflammation in the body.
Biochemical and Physiological Effects
4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, which can help protect cells from oxidative stress and reduce inflammation in the body. Additionally, 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been shown to have the potential to inhibit the growth of certain cancer cells. Finally, 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a biochemical marker for the detection of certain diseases, such as cancer and Alzheimer’s.

Advantages and Limitations for Lab Experiments

4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized through a two-step reaction. Additionally, 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is relatively stable, which makes it ideal for use in long-term experiments. However, one of the main limitations of 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the study of 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95%. One potential direction is to further investigate its potential applications as a biochemical marker for the detection of certain diseases, such as cancer and Alzheimer’s. Additionally, further research could be done to investigate its potential anti-inflammatory and antioxidant properties. Finally, further research could be done to investigate its potential applications in the fields of biochemistry, molecular biology, and pharmacology.

Synthesis Methods

4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% is synthesized through a two-step reaction. The first step is the oxidation of 4-methylphenol to 4-hydroxymethylphenol. This is done by reacting 4-methylphenol with hydrogen peroxide in the presence of a catalyst, such as manganese dioxide. The second step is the condensation of 4-hydroxymethylphenol with 2-methylphenol, which is done by reacting the two compounds in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(2-Hydroxymethylphenyl)-2-methylphenol, 95% as the main product.

properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-11(6-7-14(10)16)13-5-3-2-4-12(13)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZOVOIFIWDGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683721
Record name 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-33-4
Record name 2'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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